molecular formula C19H24N4O4 B1409353 t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1858256-84-4

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1409353
CAS No.: 1858256-84-4
M. Wt: 372.4 g/mol
InChI Key: WQGSWMJKUOUSOA-UHFFFAOYSA-N
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Description

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a quinoxaline ring system fused with a diazepane ring. The presence of carboxylate groups and a t-butyl ester moiety makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Diazepane Ring Formation: The diazepane ring is introduced through a cyclization reaction involving appropriate diamine and diacid chloride precursors.

    Introduction of Carboxylate Groups: Carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    t-Butyl Esterification: The final step involves esterification with t-butyl alcohol under acidic conditions to form the t-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of reduced diazepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced diazepane derivatives.

    Substitution: Various substituted quinoxaline-diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the diazepane ring can interact with protein binding sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Diazepane derivatives: Compounds with similar diazepane rings but different functional groups.

Uniqueness

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the combination of the quinoxaline and diazepane rings, along with the presence of carboxylate groups and a t-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGSWMJKUOUSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

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